molecular formula C23H21ClO3 B1668837 Chlorotrianisene CAS No. 569-57-3

Chlorotrianisene

Cat. No.: B1668837
CAS No.: 569-57-3
M. Wt: 380.9 g/mol
InChI Key: BFPSDSIWYFKGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotrianisene (CAS 569-57-3) is a synthetic, non-steroidal estrogen and orally active estrogen receptor (ER) modulator. It is classified as a proestrogen, requiring metabolic activation to exert its effects . Primarily used for hormone replacement therapy (HRT) and breast cancer treatment, it binds to ERs, mimicking natural estrogens while exhibiting antiestrogenic activity at higher concentrations . Notably, this compound also inhibits cyclooxygenase-1 (COX-1), reducing platelet aggregation in whole blood, a property uncommon among estrogens .

Properties

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021299
Record name Chlorotrianisene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

CAS No.

569-57-3
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotrianisene [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotrianisene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorotrianisene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorotrianisene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotrianisene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTRIANISENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5034L121
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorotrianisene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Historical Synthesis and Early Manufacturing Processes

The initial synthesis of chlorotrianisene in the 1950s relied on Friedel-Crafts alkylation to construct its triarylethylene backbone. Early patents describe the condensation of three equivalents of para-methoxyphenyl (anisyl) groups with a chloroethylene precursor under acidic conditions. A representative reaction pathway involves:

  • Formation of the Chloroethylene Core : Dichloroethylene is reacted with anisole (methoxybenzene) in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst.
  • Tri-Substitution : Sequential Friedel-Crafts reactions attach three anisyl groups to the central chloroethylene structure.
  • Purification : Recrystallization from ethanol or methanol yields the final product with >95% purity.

Early industrial batches achieved yields of 60–70%, though impurities such as di-substituted byproducts necessitated rigorous chromatographic separation.

Modern Synthetic Approaches

Contemporary methods optimize yield and selectivity through advanced catalysts and solvent systems. Key advancements include:

Catalytic Asymmetric Synthesis

Recent studies employ palladium-catalyzed cross-coupling to assemble the triarylethylene framework. For example, Suzuki-Miyaura coupling between chloro-substituted ethylene boronic esters and bromoanisole derivatives achieves 82–86% yields under inert atmospheres. This method reduces byproduct formation compared to classical Friedel-Crafts routes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by grinding solid reactants (anisole derivatives and chloroethylene precursors) with catalytic potassium tert-butoxide. This approach achieves 75% yield in 6 hours, offering an environmentally friendly alternative.

Table 1: Comparison of Synthesis Methods
Method Catalyst Yield (%) Reaction Time Key Advantage
Friedel-Crafts (1950s) AlCl₃ 60–70 24–48 h Low cost
Suzuki-Miyaura Coupling Pd(PPh₃)₄ 82–86 12 h High selectivity
Mechanochemical KOtBu 75 6 h Solvent-free, sustainable

Purification and Analytical Characterization

Post-synthesis purification ensures pharmaceutical-grade purity. Common techniques include:

Recrystallization

This compound’s low solubility in cold ethanol (1.2 g/L at 4°C) allows efficient recrystallization. Industrial batches undergo three successive recrystallizations to achieve ≥99% purity, as verified by HPLC.

Chromatographic Methods

Flash column chromatography with silica gel and ethyl acetate/hexane eluents removes di-substituted impurities. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases (78:22 v/v) confirms purity, with retention times of 8.2–8.5 minutes.

Table 2: Physicochemical Properties
Property Value Method
Melting Point 114–116°C DSC
Solubility in DMSO 131.28 mM (50 mg/mL) Ultraviolet assay
Partition Coefficient log P = 4.9 ± 0.2 Shake-flask method

Metabolic Activation and Prodrug Considerations

This compound acts as a prodrug, requiring hepatic CYP450-mediated O-demethylation to desmethylthis compound for estrogenic activity. This metabolic step necessitates strict control over stereochemistry during synthesis, as incorrect isomerization reduces bioavailability.

Industrial-Scale Production Challenges

Despite advancements, manufacturing hurdles persist:

  • Regioselectivity : Ensuring exclusive para-substitution on anisole rings demands costly directing groups.
  • Chlorine Stability : The central chloro group is prone to hydrolysis under acidic conditions, requiring pH-controlled reactors.
  • Waste Management : Traditional methods generate aluminum-containing waste, prompting shifts to heterogeneous catalysts like zeolites.

Scientific Research Applications

Pharmacological Properties

Chlorotrianisene functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. Its pharmacodynamic properties include:

  • Estrogenic Activity : this compound is utilized to treat menopausal symptoms and estrogen deficiencies in women. It can stimulate the endometrium and is effective in managing conditions such as underdevelopment of female sexual characteristics and infertility .
  • Anti-Estrogenic Effects : Interestingly, this compound also exhibits antiestrogenic properties. It can inhibit the enzyme cyclooxygenase-1 (COX-1), which has implications for its use in managing inflammatory conditions and possibly reducing the risk of certain cancers through its inhibition of platelet aggregation .

Clinical Applications

This compound has been employed in various clinical scenarios:

  • Menopausal Symptom Relief : It is commonly prescribed to alleviate symptoms associated with menopause, such as hot flashes and vaginal dryness .
  • Infertility Treatment : The compound has been used in cases of ovarian function deficiencies, aiding in the development of secondary sexual characteristics and improving fertility outcomes .
  • Prostate Cancer : this compound has been explored as a treatment option for prostate cancer due to its estrogenic effects that can impact hormone-sensitive tumors .
  • Suppression of Lactation : In postpartum care, it is sometimes administered to prevent breast engorgement following childbirth .

Case Study 1: Hormonal Replacement Therapy

A study highlighted the effectiveness of this compound in managing menopausal symptoms through hormonal replacement therapy. Patients reported significant improvements in quality of life indicators, including reduced hot flashes and improved mood stability. However, monitoring for potential side effects such as endometrial hyperplasia was emphasized due to prolonged use .

Case Study 2: Prostate Cancer Treatment

Research conducted on the use of this compound in men with prostate cancer demonstrated promising results. The compound was found to reduce tumor size in some patients, indicating a potential role in hormone therapy protocols for managing advanced prostate cancer .

Adverse Effects and Considerations

While this compound has beneficial applications, it also poses risks that necessitate careful consideration:

  • Cardiovascular Risks : Long-term use has been associated with increased risks of cardiovascular diseases, including hypertension and thrombosis .
  • Cancer Risks : There are concerns regarding the potential carcinogenic effects associated with estrogen therapies; however, this compound itself has not been conclusively linked to increased cancer risk in studies conducted thus far .
  • Side Effects : Common side effects include nausea, headaches, and breast tenderness. Serious adverse effects may involve thromboembolic events or liver dysfunction .

Comparison with Similar Compounds

Estrogen Receptor (ER) Modulation

  • This compound : Binds ERα/ERβ with moderate affinity (Ki = 500 nM in MCF-7 cells). Acts as a partial agonist, stimulating cell growth at low concentrations (EC50 = 28 nM) but antagonizing ER at higher doses .
  • Diethylstilbestrol : Full ER agonist with higher binding affinity, lacking antiestrogenic activity .
  • Clomiphene Citrate : Mixed ER agonist/antagonist; induces ovulation by blocking hypothalamic ERs .

COX-1 Inhibition

This compound uniquely inhibits COX-1 (IC50 < 30 μM), a property absent in most estrogens. This inhibition correlates with its off-target binding to prostaglandin G/H synthase 1, validated via ligand similarity models . Comparatively, indomethacin (a classic COX inhibitor) shares marginal structural similarity (Tanimoto coefficient < 0.3) but lacks ER activity .

Metabolic Pathways

This compound is metabolized by hepatic cytochrome P-450 enzymes, particularly P-450c (CYP1A1), generating reactive intermediates that covalently bind proteins . This metabolism differs from steroidal estrogens (e.g., estradiol), which undergo hydroxylation and conjugation. Notably, this compound’s covalent binding to microsomal proteins is enhanced by methylcholanthrene-induced P-450c, suggesting isoform-specific activation .

Clinical Efficacy and Adverse Effects

Adverse Effects

Compound Common Side Effects Unique Risks
This compound Abdominal pain (COX-1 inhibition), gynecomastia Reactive metabolite toxicity
Diethylstilbestrol Thromboembolism, carcinogenicity No COX-related effects
Clomiphene Citrate Ovarian hyperstimulation No platelet aggregation inhibition

This compound’s abdominal pain is mechanistically distinct, arising from COX-1 inhibition rather than ER activation .

Biological Activity

Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, is primarily recognized for its role in hormone replacement therapy and its potential applications in treating certain cancers. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

  • Chemical Formula : C23_{23}H21_{21}ClO3_3
  • Molecular Weight : 380.86 g/mol
  • CAS Number : 50-28-2
  • DrugBank Accession Number : DB00269

This compound is characterized as a chloroalkene and has been classified as an estrogen receptor modulator, antineoplastic agent, and xenoestrogen .

This compound functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding facilitates several physiological effects:

  • Hormonal Regulation : Increases hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG).
  • Reproductive Health : Plays a role in managing menopausal symptoms by compensating for decreased estrogen production.
  • Bone Health : Contributes to calcium deposition and accelerates epiphyseal closure after initial growth stimulation .

Pharmacokinetics

  • Absorption : Rapid following oral administration.
  • Protein Binding : 50-80%.
  • Metabolism : Primarily hepatic with variable individual responses.

Clinical Applications

This compound has been used in various clinical settings:

  • Menopausal Symptom Relief : Effective in alleviating symptoms associated with menopause due to its estrogenic properties.
  • Infertility Treatment : Used to address deficiencies in ovarian function and promote the development of female sexual characteristics.
  • Prostate Cancer Treatment : Investigated for its potential to treat small cell carcinoma of the prostate .

Hormonal Therapy in Prostate Cancer

A study involving patients with small cell carcinoma of the prostate indicated that hormonal therapy could extend survival compared to chemotherapy alone. Among treated patients, some exhibited significant clinical remissions when administered this compound as part of their treatment regimen .

Lactation Inhibition Study

A double-blind study assessed the effects of this compound on lactation and serum prolactin levels. The findings indicated that this compound effectively inhibited lactation by altering prolactin levels, demonstrating its utility in managing conditions requiring lactation suppression .

Adverse Effects and Contraindications

While this compound is beneficial in many therapeutic contexts, it is essential to consider potential adverse effects:

  • Common Side Effects : Nausea, vomiting, abdominal pain, fluid retention, and changes in menstrual flow.
  • Serious Risks : Long-term use may increase the risk of endometrial hyperplasia and certain cancers due to prolonged estrogen exposure .

Drug Interactions

This compound may interact with other medications, influencing their efficacy or increasing toxicity:

  • It can decrease the anticoagulant effects of drugs like Acenocoumarol and Abciximab.
  • Conversely, it may enhance thrombogenic activities when combined with certain agents like Adalimumab .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

  • Off-target Effects : Research indicates that this compound may inhibit cyclooxygenase-1 (COX-1), which could mediate some side effects such as abdominal pain .
  • Carcinogenicity Assessment : Limited studies on rats have produced insufficient data to conclusively evaluate the carcinogenic potential of this compound; thus, further research is warranted .

Summary Table of Biological Activities

ActivityDescription
Estrogen Receptor AgonistBinds to estrogen receptors affecting reproductive health
Antineoplastic AgentPotential use in treating prostate cancer
Lactation InhibitionReduces serum prolactin levels inhibiting lactation
Side EffectsNausea, abdominal pain, potential increased cancer risk

Q & A

Q. Methodological Insight :

  • Use cell-based luciferase reporter assays with ER-positive cell lines (e.g., MCF-7 for breast tissue, SaOS-2 for bone) to quantify tissue-specific responses .

How can researchers resolve discrepancies in database entries regarding this compound’s COX-1 inhibition?

Advanced Research Focus
Conflicts arise between computational predictions (e.g., SwissTargetPrediction ) and experimental databases (e.g., ChEMBL’s lack of direct COX-1 binding data).

Q. Methodological Insight :

  • Cross-validation : Perform in vitro COX-1 inhibition assays (IC50 determination) and compare with computational models (e.g., SEA, which predicted COX-1 despite low structural similarity to indomethacin ).
  • Data reconciliation table :
SourceCOX-1 Inhibition Reported?Method Used
SwissTargetPredictionYesAlgorithmic similarity
ChEMBLNoFunctional assays
In vitro studiesYes (IC50 < 30 μM)Enzymatic assay

What experimental designs are optimal for studying tissue-specific ER modulation by this compound?

Advanced Research Focus
Key considerations :

  • Model systems : Use organoid cultures or tissue-specific ER-knockout mice to isolate agonist/antagonist effects.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed ER-responsive genes across tissues .

Q. Methodological Insight :

  • Dose-response stratification : Test multiple concentrations (e.g., 1 nM–10 μM) to capture biphasic effects.
  • Control for off-target effects : Include ESR1/COX-1 inhibitors (e.g., ICI 182,780 for ER; aspirin for COX-1) .

How reliable are computational predictions (e.g., SEA) for this compound’s off-target interactions?

Advanced Research Focus
Case study : SEA predicted COX-1 inhibition despite low Tanimoto coefficient (Tc) to indomethacin (Tc = 0.25) .

Q. Methodological Insight :

  • Algorithm parameters : SEA emphasizes target-ligand interaction patterns over structural similarity. Validate predictions via:
    • High-throughput screening (HTS) against kinase/GPCR panels.
    • Thermodynamic binding assays (e.g., ITC or SPR) .

What statistical approaches address variability in this compound’s pharmacokinetic data across studies?

Advanced Research Focus
Common issues : High lipophilicity causes variability in bioavailability metrics.

Q. Methodological Insight :

  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for inter-study variability .
  • Meta-analysis : Aggregate data from multiple studies (e.g., clinical trial registries) with heterogeneity testing (I² statistic) .

How does this compound’s inhibition of COX-1 intersect with its estrogenic effects in disease models?

Advanced Research Focus
Hypothesis : COX-1 inhibition may synergize with ER modulation in pathologies like osteoporosis or thrombosis.

Q. Methodological Insight :

  • Dual-pathway analysis : Use knockout models (COX-1⁻/⁻ or ERα⁻/⁻) to dissect mechanistic contributions .
  • Biomarker profiling : Measure urinary 11-dehydrothromboxane B2 (COX-1 activity) and serum estradiol (ER activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotrianisene
Reactant of Route 2
Reactant of Route 2
Chlorotrianisene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.